7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 8th position, and a phenyl group at the 4th position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chromone is coupled with a benzyloxy-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The chromone core can be reduced to a dihydrochromone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Acylated or alkylated chromone derivatives.
Scientific Research Applications
7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an MAO B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Another chromone derivative with similar structural features and biological activities.
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: A chromone derivative with potent MAO B inhibitory activity.
Uniqueness
7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group at the 7th position and phenyl group at the 4th position contribute to its high affinity for certain enzyme targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methyl-4-phenyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUPXFQLJNPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.